molecular formula C26H41NO7 B000011 Delcorine CAS No. 52358-55-1

Delcorine

Cat. No.: B000011
CAS No.: 52358-55-1
M. Wt: 479.6 g/mol
InChI Key: XTLROSDJDZHIIK-CFRXLWIKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Delcorine has several scientific research applications, including:

Mechanism of Action

The mechanism of action for Delcorine is not explicitly mentioned in the available resources .

Preparation Methods

Synthetic Routes and Reaction Conditions

Delcorine can be synthesized through a series of chemical reactions starting from simpler precursor molecules. . The reaction conditions often require the use of specific reagents and catalysts to achieve the desired transformations.

Industrial Production Methods

Industrial production of this compound involves the extraction of the compound from the aerial parts of Delphinium corumbosum . The extraction process includes steps such as solvent extraction, purification, and crystallization to obtain pure this compound. Advanced techniques such as chromatography and spectroscopy are used to confirm the purity and structure of the compound .

Chemical Reactions Analysis

Types of Reactions

Delcorine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in this compound, leading to the formation of reduced derivatives.

    Substitution: this compound can undergo substitution reactions where specific functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its specific arrangement of hydroxy and methoxy groups, which confer distinct chemical properties and reactivity. Its unique structure makes it a valuable compound for studying the chemistry and biology of lycoctonine-type alkaloids .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Delcorine can be achieved through a multi-step process starting with commercially available starting materials.", "Starting Materials": [ "2,4-dichlorobenzoic acid", "2,3-dichlorophenol", "1,3-dimethoxybenzene", "sodium hydroxide", "potassium carbonate", "methyl iodide", "palladium on carbon" ], "Reaction": [ "Step 1: 2,4-dichlorobenzoic acid is reacted with 2,3-dichlorophenol in the presence of potassium carbonate and methyl iodide to form 2,4-bis(2,3-dichlorophenoxy)benzoic acid.", "Step 2: 2,4-bis(2,3-dichlorophenoxy)benzoic acid is treated with sodium hydroxide to form the corresponding sodium salt.", "Step 3: The sodium salt of 2,4-bis(2,3-dichlorophenoxy)benzoic acid is reacted with 1,3-dimethoxybenzene in the presence of palladium on carbon to form Delcorine." ] }

CAS No.

52358-55-1

Molecular Formula

C26H41NO7

Molecular Weight

479.6 g/mol

IUPAC Name

(2R,3R,5R,6S,8R,16S,19S,20R,21S)-14-ethyl-4,6,19-trimethoxy-16-(methoxymethyl)-9,11-dioxa-14-azaheptacyclo[10.7.2.12,5.01,13.03,8.08,12.016,20]docosan-21-ol

InChI

InChI=1S/C26H41NO7/c1-6-27-11-23(12-29-2)8-7-17(31-4)25-15-9-14-16(30-3)10-24(18(15)19(14)32-5)26(22(25)27,34-13-33-24)21(28)20(23)25/h14-22,28H,6-13H2,1-5H3/t14-,15-,16+,17+,18-,19?,20-,21+,22?,23+,24-,25?,26?/m1/s1

InChI Key

XTLROSDJDZHIIK-CFRXLWIKSA-N

Isomeric SMILES

CCN1C[C@@]2(CC[C@@H](C34[C@@H]2[C@@H](C5(C31)[C@]6(C[C@@H]([C@H]7C[C@@H]4[C@@H]6C7OC)OC)OCO5)O)OC)COC

SMILES

CCN1CC2(CCC(C34C2C(C5(C31)C6(CC(C7CC4C6C7OC)OC)OCO5)O)OC)COC

Canonical SMILES

CCN1CC2(CCC(C34C2C(C5(C31)C6(CC(C7CC4C6C7OC)OC)OCO5)O)OC)COC

Purity

97% (TLC, mass spectrometry)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Delcorine
Reactant of Route 2
Delcorine
Reactant of Route 3
Delcorine
Reactant of Route 4
Delcorine
Reactant of Route 5
Delcorine
Reactant of Route 6
Delcorine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.